![molecular formula C3F6O B105872 Pentafluoropropionyl fluoride CAS No. 422-61-7](/img/structure/B105872.png)
Pentafluoropropionyl fluoride
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest in several papers. For instance, the synthesis of dialkylamino compounds of group 14 elements with benzamidinate ligands treated with pentafluoropyridine is described, showing different reactivity based on the metal atom involved . Another study demonstrates the use of pentafluoropyridine in the deoxyfluorination of carboxylic acids to acyl fluorides, which can be further used in one-pot amide bond formation . Additionally, the synthesis of bis(pentafluorophenyl)boron fluoride and its reactions with various lithium compounds to form ligands for titanium and zirconium complexes is reported .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized using techniques such as multinuclear NMR spectroscopy, mass spectrometry, and X-ray structural analysis. For example, the tin fluoride compound synthesized in one study was characterized by these methods, revealing an asymmetric dimer with weak interactions . The structural analysis of pentafluorophenyl derivatives also provides insights into the electronic interactions of the substituents .
Chemical Reactions Analysis
The reactivity of fluorinated compounds varies with the structure and the substituents. Pentafluoropyridine undergoes oxidative addition with Si(II) and Ge(II) atoms, while substitution reactions occur with Sn(II) atoms . Pentafluorophenylxenon(II) cation is another example of a stable system with a xenon-carbon bond, showcasing the electrophilic transfer reactivity of pentafluorophenyl groups . The synthesis and rearrangement of perfluoroisopropylpyridines also highlight the intermolecular mechanisms involved in fluoride-ion-initiated reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their high electronegativity and the ability to form stable bonds. The fluorine chemical shifts and coupling constants in pentafluorophenyl derivatives correlate with the pi-electron donor or acceptor character of the substituents, affecting their chemical shifts and reactivity . The synthesis of poly(pentafluorophenylmethylsiloxane) demonstrates the potential for unusual properties such as permeability and surface activity due to the high fluorine content .
Scientific Research Applications
Deoxyfluorination and Amide Bond Formation Pentafluoropropionyl fluoride has been used in the deoxyfluorination of carboxylic acids to acyl fluorides, a process critical in organic synthesis. This method allows the formation of acyl fluorides from various acids under mild conditions. Furthermore, this compound is utilized in a one-pot amide bond formation process, providing a straightforward route to amides (Brittain & Cobb, 2021).
Ionic Gate Development The development of an anion-regulated synthetic nanochannel involving this compound showcases its application in fluoride-driven ionic gates. These gates are significant in biosensors, water quality monitoring, and drug delivery, demonstrating the versatility of this compound in various scientific applications (Liu et al., 2014).
Catalytic Hydrodefluorination this compound is involved in the synthesis and reactivity of low-coordinate iron(II) fluoride complexes. These complexes are important in catalytic applications like C-F bond activation and fluorocarbon functionalization, demonstrating the compound's critical role in advanced chemical processes (Vela et al., 2005).
Thermal Rearrangement in Chemical Synthesis The compound's role in the thermal rearrangement of trifluoromethyl trifluorovinyl ether to this compound under specific conditions is significant in chemical synthesis, highlighting its utility in the formation of various acyl fluorides (Zompatori & Tortelli, 2004).
Energy Storage and Conversion this compound is relevant in the research of energy storage and conversion, particularly in Li-ion technology. Its involvement in enhancing the energy stored in commercial cells is a testament to its significance in the growing field of sustainable energy (Conte & Pinna, 2014).
Fluoride Anion Recognition and Sensing The compound's relevance in the recognition and sensing of fluoride anions, crucial for environmental and health monitoring, is another area where this compound shows its versatility (Cametti & Rissanen, 2009).
Synthesis of High-Purity AsF5 this compound is involved in the synthesis of high-purity arsenic pentafluoride, AsF5, indicating its utility in the synthesis of other important fluorine compounds (Emara, Lehmann, & Schrobilgen, 2005).
Radiofluorination in Medical Imaging The compound plays a role in radiofluorination techniques used in positron emission tomography (PET), a crucial aspect of modern medical imaging (Rotstein et al., 2014).
In Vivo Biofluorination Innovative research has demonstrated the use of this compound in in vivo biofluorination processes, expanding the possibilities in biotechnology and pharmaceuticals (Calero et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Pentafluoropropionyl fluoride (PFPAF) is a strong fluorinating agent . It can react with many organic compounds, leading to fluorination reactions such as fluorination of alkanes, alkenes, and aromatics . The primary targets of PFPAF are therefore organic compounds that can undergo these reactions.
Mode of Action
PFPAF interacts with its targets by replacing hydrogen atoms with fluorine atoms . This process is known as fluorination. The fluorination of organic compounds can significantly alter their chemical properties, making them more reactive or stable depending on the specific context .
Biochemical Pathways
For example, fluoride ions can inhibit glycolysis and induce apoptosis via mitochondrial-mediated and endoplasmic reticulum stress pathways
Pharmacokinetics
For instance, the presence of fluorine can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFPAF would likely be influenced by its strong fluorinating nature and the resulting changes in the chemical properties of the compounds it interacts with.
Result of Action
The result of PFPAF’s action is the fluorination of target organic compounds . This can lead to significant changes in the compounds’ chemical properties and reactivity . The exact molecular and cellular effects would depend on the specific compounds being fluorinated and the context in which the reaction occurs.
properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCLKCNTDGWDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059968 | |
Record name | Perfluoropropionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
Record name | Pentafluoropropionyl fluoride | |
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CAS RN |
422-61-7 | |
Record name | 2,2,3,3,3-Pentafluoropropanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoropropionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoropropionyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.382 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of pentafluoropropionyl fluoride in material science?
A1: this compound, in conjunction with tertiary amines, exhibits the ability to dissolve silica gel. [] This property suggests potential applications in material science, particularly in areas requiring the controlled etching or modification of silica-based materials.
Q2: What is the primary method of synthesizing this compound from hexafluoropropylene oxide?
A2: this compound can be effectively synthesized through the catalytic degradation of hexafluoropropylene oxide low polymers. This reaction is typically carried out at elevated temperatures (110-130°C) under pressure (2-3 atm) using cesium fluoride as a catalyst and an amine, like dimethylformamide, as a solvent. [, ] The use of cesium fluoride has been shown to yield high purity this compound (above 98%) with a yield exceeding 92%. []
Q3: Are there any alternative synthetic pathways for producing this compound?
A3: Yes, besides the degradation of hexafluoropropylene oxide, this compound can also be produced through the thermal isomerization of trifluoromethyl trifluorovinyl ether. [] Additionally, it is observed as a byproduct in the flow pyrolysis of specific perfluoro-cyclobutane derivatives at high temperatures. []
Q4: Has the use of this compound in addressing environmental concerns been explored?
A4: Research indicates that the synthesis of this compound from hexafluoropropylene oxide oligomers, catalyzed by cesium fluoride in tetraglyme, can simultaneously degrade persistent organic pollutants. [] This dual-purpose approach suggests a potential avenue for utilizing this chemical process to address environmental remediation while producing a valuable industrial chemical.
Q5: Beyond its use in material science, are there other known industrial applications for this compound?
A5: this compound serves as a key precursor in synthesizing perfluoro-2-methyl-3-pentanone. [] This compound exhibits excellent flame-retardant properties and finds application in diverse areas like protecting molten magnesium, as a component in extinguishing agents, and in cleaning compositions. []
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